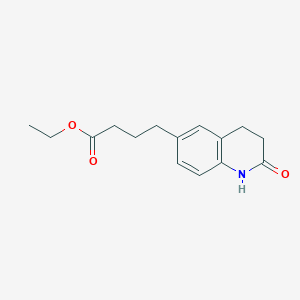![molecular formula C15H31NSi B11859082 Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- CAS No. 119711-55-6](/img/structure/B11859082.png)
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- is a chemical compound with the molecular formula C15H31NSi and a molecular weight of 253.503 g/mol . This compound is known for its unique structure, which includes a cyclohexanamine moiety and a triethylsilyl group attached to a propylidene chain . It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- involves the reaction of propionaldehyde N-cyclohexylimine with lithium diisopropylamide in tetrahydrofuran (THF) at -78°C for 30 minutes . This is followed by the addition of chlorotriethylsilane and gradually warming the mixture to 0°C over a period of 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Analyse Des Réactions Chimiques
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- involves its interaction with specific molecular targets and pathways. The triethylsilyl group plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- can be compared with other similar compounds, such as:
Cyclohexanamine, N-[2-(trimethylsilyl)propylidene]-: This compound has a trimethylsilyl group instead of a triethylsilyl group, which affects its reactivity and stability.
Cyclohexanamine, N-[2-(triisopropylsilyl)propylidene]-: This compound has a triisopropylsilyl group, which provides different steric and electronic properties compared to the triethylsilyl group.
The uniqueness of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- lies in its specific structural features and the resulting chemical properties .
Propriétés
Numéro CAS |
119711-55-6 |
|---|---|
Formule moléculaire |
C15H31NSi |
Poids moléculaire |
253.50 g/mol |
Nom IUPAC |
N-cyclohexyl-2-triethylsilylpropan-1-imine |
InChI |
InChI=1S/C15H31NSi/c1-5-17(6-2,7-3)14(4)13-16-15-11-9-8-10-12-15/h13-15H,5-12H2,1-4H3 |
Clé InChI |
DWZBXMFEWTUGRV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(C)C=NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
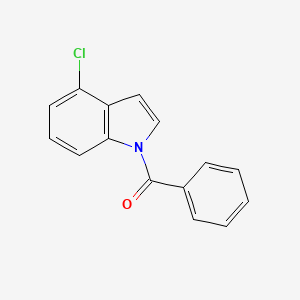
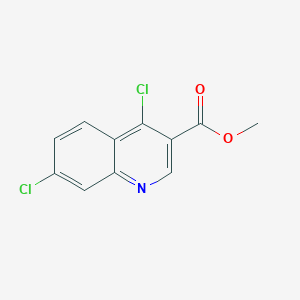

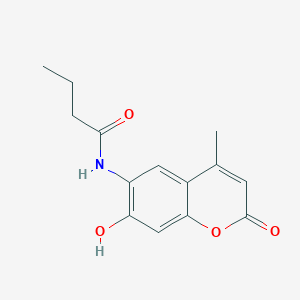

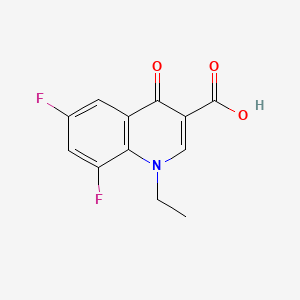


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
